Purity and Quality Assurance: ISO-Certified 98% Batch Consistency vs. Uncertified Analogs
Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is commercially available at a certified purity of ≥98% (NLT 98%) under ISO quality management systems, as documented by established suppliers . In contrast, the unsubstituted phenyl analog (CAS 17304-69-7) is typically listed at 97% purity from comparable vendors, and the 3,5-dichlorophenyl regioisomer often carries no certified purity specification . For pharmaceutical R&D and GLP-compliant studies, this 1% purity difference and the absence of ISO certification for analogs represent a quantifiable procurement risk mitigation factor, reducing the likelihood of impurity-driven assay artifacts.
| Evidence Dimension | Minimum certified purity (HPLC/GC) and quality system certification |
|---|---|
| Target Compound Data | NLT 98% purity, ISO-certified manufacturing (MolCore) |
| Comparator Or Baseline | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7): 97% purity, no ISO certification specified . Dimethyl 1-(3,5-dichlorophenyl) analog: purity not certified. |
| Quantified Difference | ≥1% higher minimum purity; presence vs. absence of ISO quality framework |
| Conditions | Commercial catalog specifications from multiple independent vendors cross-referenced in 2024–2025. |
Why This Matters
Higher certified purity with documented quality management reduces the risk of irreproducible biological or synthetic results, which is a direct procurement criterion for lead optimization and scale-up studies.
